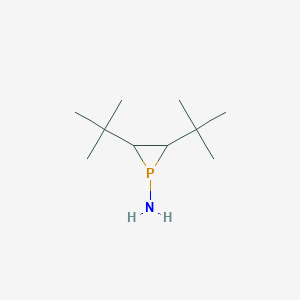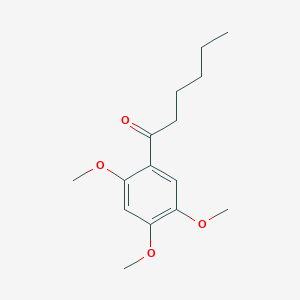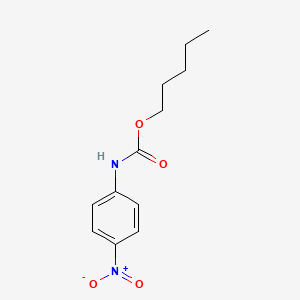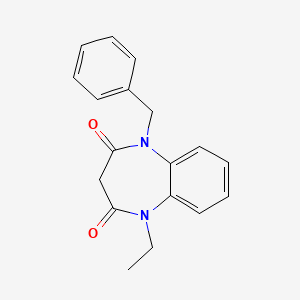
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyethyl group, a cyano group, and an octylamino group attached to a hexenoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxyethyl cyanoacetate with octylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to maximize the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted hexenoates or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the octylamino group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxyethyl 2-cyano-2-propenoate: A similar compound with a propenoate backbone instead of a hexenoate backbone.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate: Another related compound with different substituents on the acrylate backbone.
Uniqueness
2-Ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91235-25-5 |
|---|---|
Molekularformel |
C19H34N2O3 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-cyano-3-(octylamino)hex-2-enoate |
InChI |
InChI=1S/C19H34N2O3/c1-4-7-8-9-10-11-13-21-18(12-5-2)17(16-20)19(22)24-15-14-23-6-3/h21H,4-15H2,1-3H3 |
InChI-Schlüssel |
OANVZFCAUXIGRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=C(C#N)C(=O)OCCOCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Chlorophenyl)methyl]sulfamic acid](/img/structure/B14372607.png)
![3-[Bis(dimethylamino)methyl]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372614.png)




![4-{5-[(4-Nitrophenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}quinolin-2(1H)-one](/img/structure/B14372628.png)
![1-Fluoro-2-[2-(pentane-1-sulfinyl)ethoxy]benzene](/img/structure/B14372638.png)

![4-(4-Methoxyphenyl)-2-oxa-3-azabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14372644.png)


![2-[(Pyren-1-YL)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14372673.png)
